molecular formula C12H18N2O4 B2540272 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid CAS No. 1856042-62-0

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2540272
M. Wt: 254.286
InChI Key: QYFYKFTUXQBDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing various pathogen-associated molecular patterns. TLR4 is also involved in the inflammatory response and has been implicated in the pathogenesis of several diseases, including sepsis, atherosclerosis, and cancer. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in preclinical studies, making it a promising therapeutic candidate for the treatment of various inflammatory diseases.

Mechanism Of Action

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of NF-κB and IRF3 activation, which are key transcription factors involved in the inflammatory response.

Biochemical And Physiological Effects

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has been shown to reduce inflammation in preclinical models of various diseases, including sepsis, atherosclerosis, and cancer. In addition, 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has been shown to reduce cytokine production, such as TNF-α and IL-6, which are key mediators of the inflammatory response. 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has also been shown to reduce oxidative stress and endothelial dysfunction, which are key contributors to the pathogenesis of atherosclerosis.

Advantages And Limitations For Lab Experiments

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments, including its high potency and specificity for TLR4 signaling. 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid also has good pharmacokinetic properties, including a long half-life and good oral bioavailability, which make it suitable for in vivo studies. However, 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has some limitations, including its high cost and limited availability. In addition, 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid. One area of interest is the development of 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid as a therapeutic agent for the treatment of sepsis and other inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid's anti-inflammatory effects, which could lead to the identification of new targets for drug development. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid in different disease models and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves several steps, including the condensation of 1-(tert-butoxycarbonyl)-3-methyl-5-oxopyrazolidine-4-carboxylic acid with 2-bromo-2-methylpropionic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid to yield 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid has been extensively studied in preclinical models of various diseases, including sepsis, atherosclerosis, and cancer. In a mouse model of sepsis, 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid was shown to improve survival and reduce inflammation by inhibiting TLR4 signaling. In a mouse model of atherosclerosis, 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid was shown to reduce plaque formation and inflammation in the arterial wall. In preclinical studies of cancer, 1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid was shown to inhibit tumor growth and metastasis by suppressing TLR4 signaling.

properties

IUPAC Name

1-[2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-8(11(17)18-12(2,3)4)7-14-6-5-9(13-14)10(15)16/h5-6,8H,7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFYKFTUXQBDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-tert-butoxy-2-methyl-3-oxopropyl)-1H-pyrazole-3-carboxylic acid

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